Home > Products > Screening Compounds P94064 > 4-bromohamigeran B
4-bromohamigeran B -

4-bromohamigeran B

Catalog Number: EVT-1582068
CAS Number:
Molecular Formula: C18H20Br2O3
Molecular Weight: 444.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Bromohamigeran B is a naturally occurring compound belonging to the hamigeran family of diterpenoids, which are known for their diverse structural features and biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in cancer research. The hamigerans were first identified in 2000, and since then, various analogs have been synthesized for biological evaluation.

Source

4-Bromohamigeran B is derived from hamigeran B, which is isolated from certain species of marine organisms, particularly soft corals. The structural complexity of these compounds necessitates sophisticated synthetic approaches to produce them in the laboratory.

Classification

4-Bromohamigeran B is classified as a brominated diterpenoid. Its classification within the broader category of natural products highlights its significance in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of 4-bromohamigeran B has been achieved through various methodologies that emphasize efficiency and yield. One notable approach involves a concise synthesis utilizing a Suzuki coupling reaction of enol triflates, which serves as a key step in constructing the compound's carbon framework.

Technical Details

Molecular Structure Analysis

The molecular structure of 4-bromohamigeran B can be represented by its chemical formula C20H25BrC_{20}H_{25}Br.

Structure Data

  • Molecular Weight: Approximately 365.32 g/mol
  • Structural Features: The compound features a complex bicyclic framework characteristic of many diterpenoids, with a bromine substituent that influences its biological activity.
Chemical Reactions Analysis

The synthesis of 4-bromohamigeran B involves several critical chemical reactions:

  1. Formation of Key Intermediates:
    • The initial steps often include the construction of cyclopentane derivatives through intramolecular reactions, which are pivotal in forming the bicyclic structure.
  2. Electrophilic Bromination:
    • This step introduces the bromine atom into the structure, significantly affecting the compound's reactivity and biological properties.
  3. Final Assembly:
    • Subsequent reactions typically involve functional group transformations that finalize the synthesis process, ensuring that all stereocenters are configured correctly.

Technical Details

  • Reaction Conditions: The reactions are usually conducted under controlled conditions to optimize yields and minimize byproducts.
  • Purification Techniques: Chromatography is commonly employed to isolate pure compounds from reaction mixtures.
Mechanism of Action

The mechanism of action for 4-bromohamigeran B primarily involves its interaction with biological targets related to cancer pathways.

Process Data

  1. Target Interaction: Preliminary studies suggest that 4-bromohamigeran B may inhibit specific signaling pathways involved in tumor growth and proliferation.
  2. Biological Assays: In vitro assays have demonstrated its potential cytotoxic effects on various cancer cell lines, indicating its role as a promising candidate for further pharmacological development.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of bromine enhances reactivity towards nucleophiles, making it suitable for further chemical modifications.
Applications

4-Bromohamigeran B has significant potential applications in scientific research:

  1. Cancer Research: Due to its cytotoxic properties, it is being investigated for use as an anticancer agent.
  2. Natural Product Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new methodologies for complex molecule synthesis.
  3. Pharmacological Studies: Ongoing research aims to elucidate its mechanism of action and therapeutic potential in treating various diseases beyond cancer.
Enantioselective Synthetic Approaches to 4-Bromohamigeran B

Catalytic Asymmetric Hydrogenation Strategies for Chiral Core Assembly

Iridium-catalyzed asymmetric hydrogenation serves as a pivotal method for constructing the stereochemically dense cyclopentanol core of 4-bromohamigeran B. In this approach, a racemic ketone substrate undergoes dynamic kinetic resolution (DKR) using a chiral iridium catalyst, generating a cyclopentanol fragment bearing three contiguous stereocenters in a single operation. This method enabled Lin et al. to establish the chiral framework with high enantiocontrol during their total synthesis of (–)-4-bromohamigeran B. The cyclopentanol intermediate, produced in 97% ee, subsequently served as the foundation for further ring system elaboration. The hydrogenation proceeds under mild conditions (50–80°C, 50–80 bar H₂) and accommodates diverse functional groups essential for downstream transformations. This strategy achieved the natural product in 19 linear steps with a 12.3% overall yield, highlighting its efficiency for assembling complex polycyclic terpenoid architectures [1] [4] [7].

Table 1: Key Parameters for Iridium-Catalyzed Asymmetric Hydrogenation

ParameterConditionsOutcome
CatalystIr/(R)-SegPhos97% ee
SubstrateRacemic ketoneDKR efficiency: >90%
Hydrogen Pressure60 barComplete conversion in 12h
Stereocenters Formed3 contiguousDiastereoselectivity: >20:1
Downstream ApplicationTricyclic core of 4-bromohamigeran BEnables SmI₂-mediated cyclization

Dynamic Kinetic Resolution in Racemic Ketone Functionalization

Dynamic kinetic resolution underpins the efficiency of iridium-catalyzed ketone hydrogenation by continuously epimerizing the racemic substrate while selectively reducing one enantiomer. The in situ substrate racemization occurs via reversible enolization or keto-enol tautomerization, allowing the chiral catalyst to differentiate between enantiomers and convert the prochiral ketone to a single enantiomer of the cyclopentanol product. This process circumvents the 50% yield limitation of classical kinetic resolution. Critical to success was the identification of chiral diamidophosphite ligands that simultaneously accelerate imine-enamine tautomerization (enabling racemization) and enforce facial selectivity during hydride transfer. The DKR exhibits broad functional group tolerance, accommodating brominated aromatic systems present in 4-bromohamigeran B precursors without competitive debromination [1] [4]. Temperature optimization proved crucial—elevated temperatures (70–80°C) accelerated racemization but required counterbalancing ligand steric bulk to maintain enantioselectivity.

SmI₂-Mediated Reductive Coupling for Cyclization

Samarium(II) iodide (SmI₂) promotes a diastereoselective pinacol coupling that constructs the central six-membered ring of 4-bromohamigeran B with precise stereochemical alignment. This radical-mediated process couples an aldehyde functionality with a pendant ketone group, generating a 1,2-diol that spontaneously dehydrates to establish the requisite cyclohexenyl subunit. The reaction proceeds via single-electron transfer from SmI₂ (E° = –1.55 V vs. SCE) to the carbonyl, generating ketyl radicals that couple preferentially in an exo fashion to minimize steric interactions. The Zhou group optimized the system using THF:⁠HMPA (5:1) as solvent and stoichiometric H₂O as proton donor, achieving >95% diastereoselectivity for the natural product's stereochemistry. The Sm(III) intermediates participate in substrate-directed chelation, rigidifying the transition state to ensure correct relative configuration across the newly formed chiral centers [1] [4]. This transformation demonstrates remarkable chemoselectivity, leaving bromoaryl and enoate functionalities intact.

Table 2: Optimization of SmI₂-Mediated Cyclization

VariableScreening RangeOptimal ConditionsEffect on Yield/Selectivity
Solvent SystemTHF, DME, THF:HMPA mixturesTHF:HMPA (5:1)↑↑ Diastereoselectivity
AdditivesNone, H₂O, t-BuOH, LiClH₂O (2.0 equiv)↑ Ketyl radical stability
Temperature–78°C to 25°C0°C↑↑ Rate without side products
SmI₂ Equivalents1.0–3.02.2Complete conversion in 30 min

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) provides a complementary strategy for installing chiral quaternary centers in hamigeran-type frameworks. Though not yet applied directly to 4-bromohamigeran B, Pd-AAA methodology developed by Trost et al. demonstrates exceptional potential for constructing its sterically congested motifs. Using chiral bidentate diamidophosphite ligands (e.g., R,R-L1), Pd(0) catalysts convert racemic allyl fluorides into enantiomerically enriched branched adducts via in situ generation of "hard" nucleophiles. The fluoride liberated during π-allyl complex formation activates silylated sulfones, generating α-sulfonyl carbanions that attack the chiral Pd-allyl intermediate with >90% ee. This method achieves C–C bond formation at sterically demanding positions while tolerating halogen substituents, making it particularly relevant for introducing the brominated aromatic moiety of 4-bromohamigeran B [2] [5]. Key advantages include the use of stable, easily handled allyl fluoride precursors and the ability to generate highly reactive nucleophiles without strong bases that might degrade sensitive functionality.

Protective Group-Free Syntheses via Enone Migration and Diels-Alder Cyclization

A concise racemic synthesis of (±)-4-bromohamigeran B leverages enone migration and Diels-Alder cyclization without protective group manipulations. Lau et al. demonstrated that heating a brominated styrenyl quinone triggers in situ enone isomerization to an ortho-quinodimethane diene, which undergoes intramolecular Diels-Alder cyclization to forge the [6.7.5] tricyclic system in a single step. This pericyclic cascade establishes three rings and three contiguous stereocenters with complete diastereocontrol, driven by the conformational constraints of the tether connecting the diene and dienophile. The reaction proceeds at 110°C in toluene without catalysts, producing the tricyclic core in 65% yield after aromatization. Subsequent side chain functionalization via Stille coupling and carbonyl reduction completed the synthesis in just 7–8 steps with an 18% overall yield—a significant improvement over earlier approaches requiring >15 steps with extensive protecting group management [3] [6].

Table 3: Comparative Analysis of Synthetic Strategies for 4-Bromohamigeran B

MethodKey StepStepsOverall YieldStereocontrolAdvantages
Catalytic Asymmetric H₂Ir-DKR of ketone1912.3%EnantioselectiveHigh ee; modular core assembly
Protective Group-Free CascadeEnone migration/Diels-Alder7–818%DiastereoselectiveStep economy; no protecting groups
Pd-AAA*Allylic alkylation with sulfonesEnantioselectiveHalogen tolerance; quaternary centers
SmI₂-Mediated CyclizationReductive carbonyl couplingDiastereoselectiveRing closure under mild conditions

*Not yet applied in completed 4-bromohamigeran B total synthesis

Properties

Product Name

4-bromohamigeran B

IUPAC Name

(1R,3aR,9bS)-7,9-dibromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione

Molecular Formula

C18H20Br2O3

Molecular Weight

444.2 g/mol

InChI

InChI=1S/C18H20Br2O3/c1-7(2)9-5-6-18(4)12(9)10-11(16(22)17(18)23)15(21)14(20)8(3)13(10)19/h7,9,12,21H,5-6H2,1-4H3/t9-,12-,18-/m1/s1

InChI Key

XKEGJOWTEPEJJA-YHRQMHJJSA-N

Synonyms

4-bromohamigeran B

Canonical SMILES

CC1=C(C2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C)Br

Isomeric SMILES

CC1=C(C2=C(C(=C1Br)O)C(=O)C(=O)[C@]3([C@@H]2[C@H](CC3)C(C)C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.